- Facile new method for preparation of optically active protected prolineChemistry Letters, 1996, (8), 621-622,
Cas no 91229-86-6 (tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate)

91229-86-6 structure
商品名:tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate
CAS番号:91229-86-6
MF:C14H26BrNO4
メガワット:352.264544010162
MDL:MFCD22576481
CID:1029065
PubChem ID:11142700
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate 化学的及び物理的性質
名前と識別子
-
- (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
- 5-Bromo-N-[(tert-butoxy)carbonyl]-L-norvaline tert-butyl ester
- tert-butyl (2S)-5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
- AX8258423
- tert-Butyl 5-bromo-N-(tert-butoxycarbonyl)-L-norvalinate
- N-(tert-Butoxycarbonyl)-5-bromo-L-norvaline tert-butyl ester
- (S)-tert-butyl 5-bromo-2-(tert-butoxycarbonylamino)pentanoate
- 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-L-norvaline 1,1-dimethylethyl ester (ACI)
- tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate
- TERT-BUTYL (2S)-5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PENTANOATE
- L-Norvaline, 5-bromo-N-[(1,1-dimethylethoxy)carbonyl]-,1,1-dimethylethyl ester
- DTXSID10456771
- DB-317541
- AKOS022171634
- F11556
- DS-5608
- 91229-86-6
- tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
- (S)-tert-Butyl5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
- C14H26BrNO4
- CS-0154599
- tert-butyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}pentanoate
- MFCD22576481
- SCHEMBL13422138
-
- MDL: MFCD22576481
- インチ: 1S/C14H26BrNO4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,18)/t10-/m0/s1
- InChIKey: UOJPSBYBSNFVHA-JTQLQIEISA-N
- ほほえんだ: [C@@H](CCCBr)(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 351.10452g/mol
- どういたいしつりょう: 351.10452g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 9
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 64.599
じっけんとくせい
- 密度みつど: 1.218
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S90100-1g |
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 1g |
¥471.0 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225239-1g |
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 1g |
¥490.00 | 2024-04-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ838-50mg |
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate |
91229-86-6 | 95+% | 50mg |
299.0CNY | 2021-07-14 | |
abcr | AB460721-5 g |
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate, 95% (Boc-L-Nva(5-Br)-OtBu); . |
91229-86-6 | 95% | 5g |
€1,044.40 | 2023-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S90100-100mg |
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 100mg |
¥115.0 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225239-5g |
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 5g |
¥1821.00 | 2024-04-25 | |
eNovation Chemicals LLC | Y1106794-5g |
tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 5g |
$900 | 2024-07-23 | |
Chemenu | CM194728-5g |
tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 5g |
$684 | 2023-02-18 | |
Chemenu | CM194728-250mg |
tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |
91229-86-6 | 95% | 250mg |
$128 | 2023-02-18 | |
1PlusChem | 1P00IGZY-250mg |
L-Norvaline, 5-bromo-N-[(1,1-dimethylethoxy)carbonyl]-,1,1-dimethylethyl ester |
91229-86-6 | 95% | 250mg |
$58.00 | 2024-04-20 |
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate Solvents: Tetrahydrofuran
1.2 Reagents: Sodium borohydride
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane
1.2 Reagents: Sodium borohydride
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane
リファレンス
ごうせいかいろ 2
はんのうじょうけん
リファレンス
- Utility of tetrathiomolybdate and tetraselenotungstate: efficient synthesis of cystine, selenocystine, and their higher homologsTetrahedron Letters, 2003, 44(28), 5251-5253,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 20 min, 0 °C
1.2 Reagents: Water Solvents: Hexane , Ethyl acetate ; 0 °C
1.2 Reagents: Water Solvents: Hexane , Ethyl acetate ; 0 °C
リファレンス
- [13C3,15N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradationBioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2046-2049,
ごうせいかいろ 4
はんのうじょうけん
リファレンス
- Synthesis of Nα,Nδ-protected Nδ-hydroxy-L-ornithine from L-glutamic acidJournal of Organic Chemistry, 1984, 49(19), 3527-34,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8α,9R)- Solvents: Toluene , Water ; 14 h, rt
2.1 Reagents: Citric acid Solvents: Tetrahydrofuran , Water ; overnight, rt
3.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt
4.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
4.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
5.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
5.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
2.1 Reagents: Citric acid Solvents: Tetrahydrofuran , Water ; overnight, rt
3.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt
4.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
4.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
5.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
5.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
リファレンス
- Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-prolineEuropean Journal of Organic Chemistry, 2004, (21), 4391-4396,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane
リファレンス
- Facile new method for preparation of optically active protected prolineChemistry Letters, 1996, (8), 621-622,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
1.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
2.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
2.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
1.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
2.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
2.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
リファレンス
- Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-prolineEuropean Journal of Organic Chemistry, 2004, (21), 4391-4396,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt
2.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
2.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
3.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
3.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
2.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
2.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
3.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
3.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
リファレンス
- Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-prolineEuropean Journal of Organic Chemistry, 2004, (21), 4391-4396,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → -5 °C
1.2 Solvents: Ethanol , Tetrahydrofuran ; -5 °C; 17 h, -5 °C
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 20 min, 0 °C
2.2 Reagents: Water Solvents: Hexane , Ethyl acetate ; 0 °C
1.2 Solvents: Ethanol , Tetrahydrofuran ; -5 °C; 17 h, -5 °C
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 20 min, 0 °C
2.2 Reagents: Water Solvents: Hexane , Ethyl acetate ; 0 °C
リファレンス
- [13C3,15N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradationBioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2046-2049,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Citric acid Solvents: Tetrahydrofuran , Water ; overnight, rt
2.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt
3.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
3.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
4.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
4.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
2.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt
3.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C
3.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
4.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C
4.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C
リファレンス
- Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-prolineEuropean Journal of Organic Chemistry, 2004, (21), 4391-4396,
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Raw materials
- Boc-Glu-OtBu
- (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate
- N-Boc 1-O-t-Butyl 5-O-Methoxy L-Glutamic Acid
- N-(Diphenylmethylene)glycine tert-butyl ester
- Di-tert-butyl dicarbonate
- (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate
- L-Glutamic acid, N-(diphenylmethylene)-, 1-(1,1-dimethylethyl) 5-methylester
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Preparation Products
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate 関連文献
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91229-86-6 (tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate) 関連製品
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- 55757-60-3(Boc-L-Lysine Methyl Ester)
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推奨される供給者
Amadis Chemical Company Limited
(CAS:91229-86-6)tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate

清らかである:99%
はかる:5g
価格 ($):374.0